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Compound of Interest

Compound Name: 4-phenylisoxazol-5(4H)-one

Cat. No.: B100633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties, synthesis,

and structural characteristics of 4-phenylisoxazol-5(4H)-one. This compound belongs to the

isoxazolone class of heterocycles, which are of significant interest in medicinal chemistry and

drug development due to their diverse biological activities. While extensive spectroscopic data

for substituted derivatives are available, this guide focuses on the parent compound, 4-
phenylisoxazol-5(4H)-one, providing the most relevant available data and outlining general

experimental procedures for its synthesis and characterization.

Molecular Structure and Properties
4-Phenylisoxazol-5(4H)-one is a heterocyclic compound with the molecular formula C₉H₇NO₂

and a molecular weight of 161.16 g/mol . The structure consists of a five-membered

isoxazolone ring with a phenyl group attached at the 4-position. The molecule exists in

tautomeric forms, with the 5(4H)-one (keto) form being a common representation.

Below is a diagram illustrating the chemical structure of 4-phenylisoxazol-5(4H)-one with

atom numbering for spectroscopic reference.
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Structure of 4-Phenylisoxazol-5(4H)-one
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Caption: Chemical structure of 4-phenylisoxazol-5(4H)-one with atom numbering.

Spectroscopic Data
Direct, high-resolution spectroscopic data for the unsubstituted 4-phenylisoxazol-5(4H)-one is

not widely published. However, data is available for closely related analogs. The following

tables summarize the expected and reported spectroscopic characteristics based on available

information for 3-phenylisoxazol-5(4H)-one, a closely related isomer, and other similar

structures.[1]

¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show signals corresponding to the protons on the

isoxazolone ring and the phenyl substituent.

Proton
Expected Chemical

Shift (ppm)
Multiplicity Notes

CH₂ (C4) ~ 3.5 - 4.5 Singlet
Methylene protons on

the isoxazolone ring.

Aromatic-H ~ 7.2 - 7.8 Multiplet
Protons of the phenyl

group.

Note: The chemical shifts are estimations based on related structures and may vary depending

on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the

molecule.

Carbon
Expected Chemical Shift

(ppm)
Notes

C=O (C5) ~ 170 - 180
Carbonyl carbon of the

isoxazolone ring.

C=N (C3) ~ 155 - 165
Imine carbon of the

isoxazolone ring.

Aromatic-C ~ 125 - 135 Carbons of the phenyl group.

CH₂ (C4) ~ 40 - 50
Methylene carbon on the

isoxazolone ring.

Note: The chemical shifts are estimations based on related structures and may vary depending

on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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The IR spectrum is useful for identifying the key functional groups present in the molecule.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C=O (Lactone) 1750 - 1780 Strong

C=N 1620 - 1680 Medium

C=C (Aromatic) 1450 - 1600 Medium to Weak

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Parameter Value

Molecular Ion (M⁺) m/z 161

Key Fragments m/z 105 (C₆H₅CO⁺), m/z 77 (C₆H₅⁺)

Experimental Protocols
Synthesis of 4-Phenylisoxazol-5(4H)-one
A general and widely used method for the synthesis of isoxazol-5(4H)-one derivatives is the

one-pot, three-component condensation reaction.[2][3][4][5][6] A plausible synthetic route for 4-
phenylisoxazol-5(4H)-one would involve the reaction of a phenyl-substituted β-ketoester, such

as ethyl benzoylacetate, with hydroxylamine hydrochloride in the presence of a suitable base

and solvent.

Materials:

Ethyl benzoylacetate
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Hydroxylamine hydrochloride

Base (e.g., sodium acetate, DABCO)

Solvent (e.g., ethanol, water)

Procedure:

To a solution of ethyl benzoylacetate (1 equivalent) in the chosen solvent, add hydroxylamine

hydrochloride (1 equivalent) and the base (1-2 equivalents).

The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours).

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The product is isolated by filtration or extraction.

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to

yield pure 4-phenylisoxazol-5(4H)-one.
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General Synthesis Workflow
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Caption: General workflow for the synthesis of 4-phenylisoxazol-5(4H)-one.
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Spectroscopic Characterization Protocol
The synthesized compound should be characterized using a suite of spectroscopic techniques

to confirm its identity and purity.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Fourier-Transform Infrared (FTIR) Spectrometer

Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

NMR Spectroscopy:

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra.

Process the spectra (phasing, baseline correction, and integration) and assign the peaks

to the corresponding protons and carbons in the molecule.

Infrared Spectroscopy:

Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

Introduce a sample of the purified product into the mass spectrometer.

Acquire the mass spectrum and identify the molecular ion peak.
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Analyze the fragmentation pattern to further confirm the structure.

Spectroscopic Characterization Workflow
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Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion
This technical guide provides a summary of the key spectroscopic features and a plausible

synthetic route for 4-phenylisoxazol-5(4H)-one. While direct and comprehensive experimental

data for this specific unsubstituted compound is limited in the public domain, the information

presented, based on closely related analogs, serves as a valuable resource for researchers in

the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided

experimental protocols offer a starting point for the synthesis and characterization of this and

other related isoxazolone derivatives. Further research to fully elucidate the spectroscopic and

biological properties of 4-phenylisoxazol-5(4H)-one is encouraged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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